molecular formula C13H13NOSe B14192536 3-Pyridinemethanol, 2-[(phenylmethyl)seleno]- CAS No. 852063-21-9

3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-

Cat. No.: B14192536
CAS No.: 852063-21-9
M. Wt: 278.22 g/mol
InChI Key: CKIJKGDOKDCLNC-UHFFFAOYSA-N
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Description

3-Pyridinemethanol, 2-[(phenylmethyl)seleno]- is a chemical compound with the molecular formula C13H13NOSe It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a selenoether functional group

Preparation Methods

The synthesis of 3-Pyridinemethanol, 2-[(phenylmethyl)seleno]- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinemethanol with phenylmethyl selenide under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

3-Pyridinemethanol, 2-[(phenylmethyl)seleno]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized to form 3-pyridinemethanal and other related compounds.

    Reduction: Reduction reactions can convert the selenoether group to a selenol group, often using reducing agents such as sodium borohydride.

    Substitution: The selenoether group can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents for these reactions include alkyl halides and other electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinemethanol, 2-[(phenylmethyl)seleno]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals and therapeutic agents. Selenium-containing compounds are known for their antioxidant properties and potential health benefits.

    Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various diseases, including cancer and cardiovascular diseases. Its ability to interact with biological molecules and pathways makes it a promising candidate for drug development.

    Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in catalysis and material science.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanol, 2-[(phenylmethyl)seleno]- involves its interaction with molecular targets and pathways in biological systems. The selenoether group can undergo redox reactions, which may contribute to its biological activity. These redox reactions can modulate the activity of enzymes and other proteins, leading to various physiological effects .

Comparison with Similar Compounds

3-Pyridinemethanol, 2-[(phenylmethyl)seleno]- can be compared with other similar compounds, such as 3-pyridinemethanol and 2-(phenylmethyl)selenopyridine.

    3-Pyridinemethanol: This compound lacks the selenoether group and has different chemical properties and reactivity.

    2-(Phenylmethyl)selenopyridine: This compound has a similar structure but with the selenoether group attached to a different position on the pyridine ring. Its chemical properties and reactivity may differ from those of 3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-.

The uniqueness of 3-Pyridinemethanol, 2-[(phenylmethyl)seleno]- lies in its specific structure and the presence of the selenoether group, which imparts distinct chemical and biological properties.

Properties

CAS No.

852063-21-9

Molecular Formula

C13H13NOSe

Molecular Weight

278.22 g/mol

IUPAC Name

(2-benzylselanylpyridin-3-yl)methanol

InChI

InChI=1S/C13H13NOSe/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2

InChI Key

CKIJKGDOKDCLNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Se]C2=C(C=CC=N2)CO

Origin of Product

United States

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